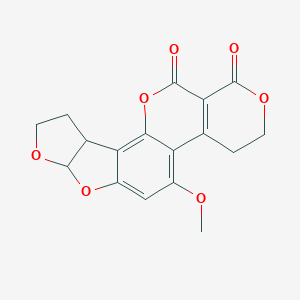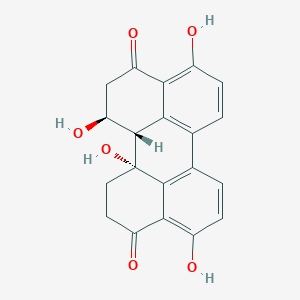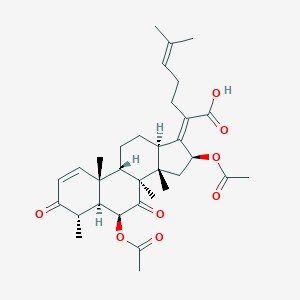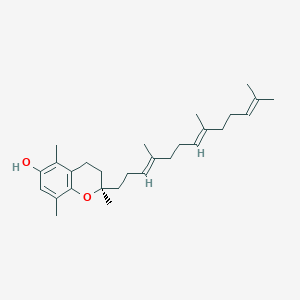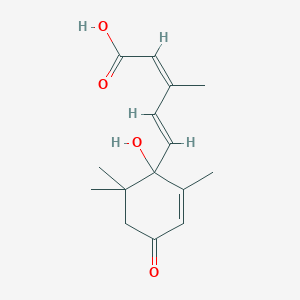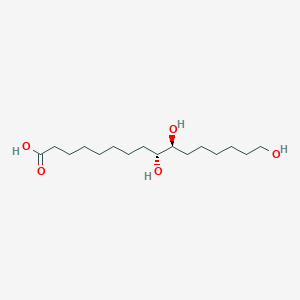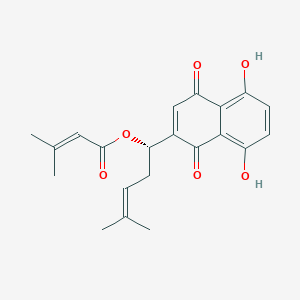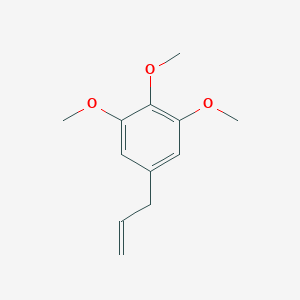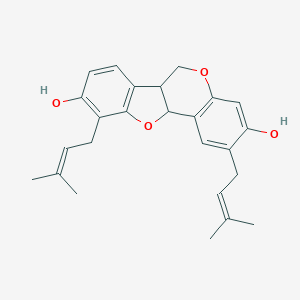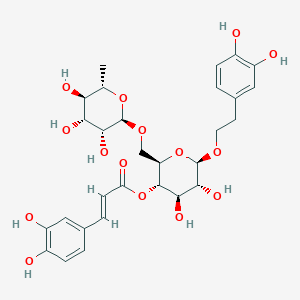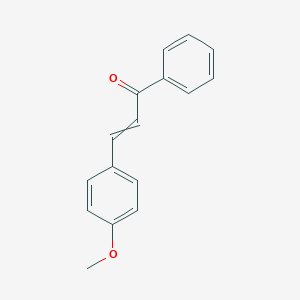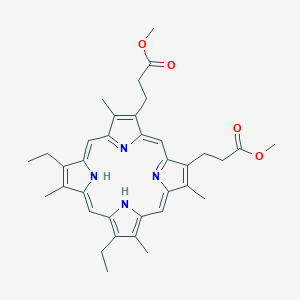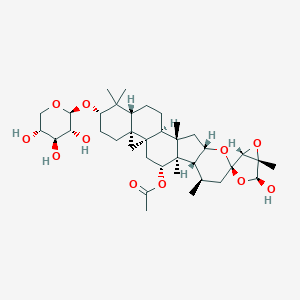
Actein
描述
阿克替尼是一种天然存在的三萜类糖苷,存在于黑升麻属植物的根部,如黑升麻(Cimicifuga racemosa)。它在草药医学中被传统地用于治疗更年期症状和其他妇科疾病。 阿克替尼因其潜在的治疗特性而备受关注,包括抗炎、抗癌和镇静作用 .
科学研究应用
化学: 阿克替尼作为一种有价值的化合物,用于研究三萜类糖苷及其化学性质。
生物学: 研究表明,阿克替尼具有强烈的镇静和抗焦虑作用,使其成为开发治疗焦虑和睡眠障碍的新疗法的候选药物.
作用机制
阿克替尼通过多种分子靶点和途径发挥其作用。它已被证明可以与雌激素受体相互作用,调节其活性并影响激素平衡。 此外,阿克替尼影响各种信号通路,包括 JNK/ERK 和 AKT/NF-κB 通路,这些通路在细胞增殖、凋亡和炎症中发挥作用 .
生化分析
Biochemical Properties
Actein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with estrogen receptors, which are pivotal in mediating its effects on hormone-related pathways. Additionally, this compound influences the activity of cytochrome P450 enzymes, which are essential for drug metabolism. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hormone-responsive cells, such as breast and uterine cells, this compound modulates cell signaling pathways, influencing gene expression and cellular metabolism. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Furthermore, this compound affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with estrogen receptors and other biomolecules. This compound acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction leads to changes in gene expression, influencing various cellular processes. Additionally, this compound inhibits the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. These molecular interactions are critical for the therapeutic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression. These temporal effects are essential for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing menopausal symptoms and inhibiting cancer cell proliferation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to hormone metabolism. It interacts with enzymes such as cytochrome P450, influencing the metabolism of estrogens and other hormones. This compound also affects metabolic flux, altering the levels of various metabolites. Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the breast and uterus. The transport and distribution of this compound are essential for its therapeutic effects, as they determine the bioavailability and efficacy of the compound .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with estrogen receptors and other biomolecules. Additionally, this compound can be found in the nucleus, where it influences gene expression by modulating transcription factors. The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .
准备方法
合成路线和反应条件
阿克替尼的合成涉及多个步骤,从黑升麻属植物根部提取化合物开始。 提取过程通常涉及使用乙醇或甲醇等溶剂来获得粗提物,然后使用色谱技术进行纯化 .
工业生产方法
阿克替尼的工业生产主要基于从天然来源提取和纯化。大规模提取涉及使用先进的色谱方法来分离大量阿克替尼。 该过程经过优化,以确保化合物的高产率和纯度 .
化学反应分析
反应类型
阿克替尼经历各种化学反应,包括:
氧化: 阿克替尼可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变阿克替尼中的官能团,可能改变其药理特性。
常见试剂和条件
用于阿克替尼化学反应的常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件因所需产物而异,温度、pH 和溶剂选择在其中起着至关重要的作用 .
主要形成的产物
相似化合物的比较
阿克替尼在结构上类似于黑升麻属植物中发现的其他三萜类糖苷,如 26-脱氧阿克替尼和升麻醇。 阿克替尼因其独特的生物活性组合而脱颖而出,包括其强大的抗癌和镇静作用 .
类似化合物的列表
- 26-脱氧阿克替尼
- 升麻醇
- 升麻苷
- 染料木素
属性
IUPAC Name |
[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMWGLPJQHSSQ-PSDKAYTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7033153 | |
| Record name | Actein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18642-44-9 | |
| Record name | Actein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Xylopyranoside, (3β,12β,16β,23R,24R,25S,26S)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cyclolanostan-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14QO4LW9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of actein?
A1: this compound exhibits pleiotropic effects, interacting with multiple molecular targets. Studies suggest that this compound modulates signaling pathways such as PI3K/Akt [, ], Ras/Raf/MAPK [], and RhoA/ROCK1 []. Additionally, this compound appears to influence the expression of genes involved in cell cycle regulation, apoptosis, stress response, and lipid metabolism [, , , , ].
Q2: How does this compound influence cell cycle progression in cancer cells?
A2: this compound has demonstrated the ability to induce cell cycle arrest at the G1 phase in various cancer cell lines, including colorectal cancer [], oral squamous cell carcinoma [], and breast cancer []. This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases, essential regulators of cell cycle progression [].
Q3: What is the role of this compound in inducing apoptosis in cancer cells?
A3: this compound promotes apoptosis in several cancer cell types. This effect is mediated through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating anti-apoptotic proteins like Bcl-2 [, , , ]. Furthermore, this compound can enhance the mitochondrial apoptotic pathway by increasing cytochrome c release [, ].
Q4: Does this compound impact angiogenesis?
A4: Yes, research suggests that this compound possesses anti-angiogenic properties. In vivo studies have shown that this compound significantly reduces microvessel density (MVD) in xenograft tumor models, suggesting an inhibitory effect on new blood vessel formation [].
Q5: How does this compound protect against methylglyoxal-induced oxidative stress?
A5: this compound exhibits protective effects against methylglyoxal (MG)-induced oxidative stress in osteoblastic cells []. It achieves this by increasing the activity of glyoxalase I, an enzyme crucial for MG detoxification, and elevating levels of reduced glutathione (GSH), a potent antioxidant [].
Q6: Can this compound influence mitochondrial function?
A6: Yes, this compound has shown the ability to modulate mitochondrial function. Studies indicate that this compound can protect against mitochondrial dysfunction induced by MG and antimycin A, an inhibitor of the mitochondrial electron transport chain, by preventing mitochondrial membrane potential dissipation and ATP loss [, ].
Q7: What is the molecular formula and weight of this compound?
A7: this compound has a molecular formula of C42H66O12 and a molecular weight of 762.94 g/mol.
Q8: What spectroscopic techniques have been employed to elucidate the structure of this compound?
A8: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), fast atom bombardment mass spectrometry (FABMS), and X-ray crystallography have been utilized to determine the structure of this compound and its derivatives [, , ].
Q9: Are there specific drug transporters involved in this compound's uptake or efflux?
A9: While specific drug transporter interactions with this compound have not been extensively studied, a Caco-2 permeability assay suggested that this compound might undergo active secretion, implying the involvement of efflux transporters [].
Q10: Does this compound interact with drug-metabolizing enzymes?
A10: Detailed investigations on this compound's potential to induce or inhibit drug-metabolizing enzymes are currently lacking.
Q11: What types of in vitro assays have been used to study this compound's activity?
A11: Various in vitro assays, including cell viability assays (MTT, CCK-8), colony formation assays, flow cytometry for cell cycle and apoptosis analysis, western blotting for protein expression, and real-time PCR for gene expression, have been employed to investigate the effects of this compound on various cancer cell lines [, , , , , , , , ].
Q12: What in vivo models have been used to evaluate this compound's efficacy?
A12: Several in vivo models, including subcutaneous and xenograft tumor models in mice, have been used to evaluate the antitumor activity of this compound [, , , , , ]. Additionally, a zebrafish embryo model has been employed to assess the anti-migratory effects of this compound in breast cancer [].
Q13: Are there any reported adverse effects associated with this compound?
A13: While this compound itself has not been associated with specific adverse effects, black cohosh extracts, which contain this compound, have been linked to mild and reversible gastrointestinal disturbances, skin rashes, headaches, dizziness, and breast tenderness in some individuals [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


